oxypeucedanin methanolate oxypeucedanin methanolate (+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one is a natural product found in Angelica japonica and Prangos pabularia with data available.
Brand Name: Vulcanchem
CAS No.: 52939-12-5
VCID: VC0192044
InChI: InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1
SMILES: CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC
Molecular Formula: C17H18O6
Molecular Weight: 318.32

oxypeucedanin methanolate

CAS No.: 52939-12-5

Cat. No.: VC0192044

Molecular Formula: C17H18O6

Molecular Weight: 318.32

* For research use only. Not for human or veterinary use.

oxypeucedanin methanolate - 52939-12-5

CAS No. 52939-12-5
Molecular Formula C17H18O6
Molecular Weight 318.32
IUPAC Name 4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1
SMILES CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC

Chemical Properties and Identification

Oxypeucedanin methanolate belongs to the furanocoumarin class of natural compounds. These structural characteristics significantly contribute to its biological activities and pharmacological potential. The table below summarizes the key chemical identifiers and properties of oxypeucedanin methanolate:

ParameterValue
CAS Number52939-12-5
Molecular FormulaC₁₇H₁₈O₆
Molecular Weight318.32 g/mol
IUPAC Standard InChIKeyUHENVVIVPZCJOA-UHFFFAOYSA-N
Enantiomeric Form(+)-Oxypeucedanin methanolate
Chemical ClassificationFuranocoumarin
TargetProstaglandin Receptor
PathwayGPCR/G Protein

Chemically, oxypeucedanin methanolate is characterized by its furanocoumarin structure with an additional methanolate group, distinguishing it from the related compound oxypeucedanin . Its structure features a coumarin backbone fused with a furan ring, a structural motif known to confer various biological activities to compounds containing it .

Natural Sources and Distribution

Oxypeucedanin methanolate is found in various plant species, primarily within the Apiaceae (formerly Umbelliferae) family. The compound has been specifically isolated from Ferulago trifida Boiss, an endemic species in the northwest of Iran . This compound is part of a larger group of furanocoumarins that are distributed across several plant genera.

The related compound oxypeucedanin has been isolated from multiple genera, particularly:

  • Angelica species (notably Angelica dahurica, whose roots are considered the richest natural source)

  • Ferulago species

  • Prangos species (Apiaceae family)

  • Citrus species (Rutaceae family)

Isolation of oxypeucedanin methanolate typically involves extraction with organic solvents, particularly ethyl acetate, followed by various chromatographic techniques for purification. The compound can be identified and characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry .

Biological Activities

Anti-inflammatory Properties

Oxypeucedanin methanolate demonstrates significant anti-inflammatory activity primarily through its inhibitory effect on prostaglandin E2 production . This mechanism is particularly relevant as prostaglandin E2 serves as a key mediator in inflammatory processes, and inhibiting its production represents an important approach for anti-inflammatory therapeutics.

The related compound oxypeucedanin has shown anti-inflammatory effects in lipopolysaccharide (LPS)-induced acute lung injury models. Research demonstrates that it modulates myeloperoxidase activity and decreases the expression of inflammatory mediators including:

  • Tumor necrosis factor alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Interleukin-1 beta (IL-1β)

  • Myeloperoxidase (MPO)

  • Cyclooxygenase-2 (COX-2)

  • Inducible nitric oxide synthase (iNOS)

These findings suggest potential mechanistic pathways that might also apply to oxypeucedanin methanolate, given the structural similarities between the two compounds.

Anti-cancer Effects

Recent research has investigated the anti-cancer potential of oxypeucedanin methanolate, particularly against lung cancer. Studies on the A549 lung adenocarcinoma cell line have shown that the compound inhibits cell proliferation in a dose- and time-dependent manner, as evaluated by MTT assay . The compound has also been shown to induce apoptosis in these cancer cells, with a reported total apoptosis rate of 5.46% .

The anti-cancer mechanisms of oxypeucedanin methanolate appear to involve the modulation of key apoptotic markers, including:

  • BAX (pro-apoptotic protein)

  • Caspase 3 (apoptotic executor)

  • BCL2 (anti-apoptotic protein)

  • LC3 (autophagy marker)

These findings suggest that oxypeucedanin methanolate exerts its anti-cancer effects through the induction of apoptosis and potentially autophagy in cancer cells.

Other Biological Activities

While research specific to oxypeucedanin methanolate is still emerging, studies on the related compound oxypeucedanin have revealed additional biological activities that might also be relevant:

  • Antiproliferative and cytotoxic activities against various cancer cell lines

  • Anti-influenza activity, suggesting potential antiviral applications

  • Antiallergic activities, indicating possible uses in treating allergic conditions

These diverse activities highlight the therapeutic potential of oxypeucedanin methanolate and related furanocoumarins for various medical conditions.

Pharmacological Mechanisms

The biological activities of oxypeucedanin methanolate are mediated through various molecular mechanisms and signaling pathways. The table below summarizes the key pharmacological mechanisms associated with oxypeucedanin methanolate and closely related compounds:

MechanismEffectPotential Therapeutic Application
Inhibition of Prostaglandin E2 productionAnti-inflammatoryInflammatory conditions
Targeting Prostaglandin ReceptorModulation of GPCR/G Protein pathwayInflammatory conditions
Inhibition of PI3K/AKT/NF-κB and MAPK pathways*Anti-inflammatoryAcute lung injury, inflammatory conditions
Modulation of BAX, caspase 3, BCL2, and LC3 expressionInduction of apoptosis and potentially autophagyCancer, particularly lung cancer

*Demonstrated in the related compound oxypeucedanin

The compound has been identified as targeting the Prostaglandin Receptor and is involved in the GPCR/G Protein pathway . This targeting likely contributes to the compound's observed anti-inflammatory effects, particularly its inhibition of prostaglandin E2 production.

In the context of cancer, particularly lung cancer, oxypeucedanin methanolate appears to modulate the expression of key apoptotic markers, suggesting that it induces apoptosis in cancer cells, potentially through the intrinsic (mitochondrial) apoptotic pathway .

Comparison with Related Compounds

Oxypeucedanin methanolate is structurally related to oxypeucedanin, with the primary difference being the presence of a methanolate group. The table below compares the key properties of these two compounds:

PropertyOxypeucedanin MethanolateOxypeucedanin
Molecular FormulaC₁₇H₁₈O₆C₁₆H₁₄O₅
Molecular Weight318.32 g/mol286.28 g/mol
CAS Number52939-12-526091-73-6 (for (-)-Oxypeucedanin)
StructureFuranocoumarin with methanolate groupFuranocoumarin with epoxide ring
Major Natural SourcesFerulago trifida BoissAngelica dahurica, Citrus reticulata, Ferula syreitschikowii
Anti-inflammatory ActivityInhibition of prostaglandin E2 productionInhibition of PI3K/AKT/NF-κB and MAPK pathways

Despite these differences, the structural similarities between oxypeucedanin methanolate and oxypeucedanin suggest they might share some biological activities and mechanisms of action . This relationship provides opportunities for comparative studies to better understand structure-activity relationships and potentially develop optimized derivatives with enhanced therapeutic properties.

Research Applications and Future Perspectives

The diverse biological activities of oxypeucedanin methanolate highlight its potential as a lead compound for drug development. Several research applications and future perspectives for this compound include:

  • Development of semi-synthetic derivatives with enhanced bioactivity and pharmacokinetic properties

  • Further investigation of the compound's efficacy against other cancer types beyond lung cancer

  • Exploration of potential synergistic effects when combined with existing therapeutic agents

  • Detailed mechanistic studies to fully elucidate molecular targets and signaling pathways

  • Clinical studies to evaluate safety and efficacy in human subjects

As suggested in the literature, "oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays" . This approach could also be applied to oxypeucedanin methanolate, potentially leading to novel therapeutic agents with improved properties.

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